2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole
CAS No.:
Cat. No.: VC17475648
Molecular Formula: C19H21BN2O3
Molecular Weight: 336.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21BN2O3 |
|---|---|
| Molecular Weight | 336.2 g/mol |
| IUPAC Name | 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-4-amine |
| Standard InChI | InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-10-8-12(9-11-13)17-22-16-14(21)6-5-7-15(16)23-17/h5-11H,21H2,1-4H3 |
| Standard InChI Key | LBSJMXZEHQOTNM-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4O3)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₉H₂₁BN₂O₃, with a molecular weight of 336.2 g/mol. Its IUPAC name, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-4-amine, reflects the integration of a benzoxazole ring, an amino group at the 4-position, and a boronic ester substituent on the para position of the phenyl ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| InChIKey | LBSJMXZEHQOTNM-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4O3)N |
| PubChem CID | 57703597 |
The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, while the amino group on the benzoxazole ring enables further derivatization .
Crystallographic and Spectroscopic Data
Though crystallographic data for this specific compound are unavailable, analogous boronic esters exhibit trigonal planar geometry around the boron atom in their neutral state, transitioning to tetrahedral geometry upon coordination with diols or nucleophiles . The benzoxazole ring’s aromaticity is confirmed by UV-Vis spectra of related compounds, which show strong absorption bands near 280–320 nm due to π→π* transitions .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole likely involves a multi-step approach:
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Formation of the Benzoxazole Core:
Cyclization of 4-aminosalicylic acid derivatives with ammonia or amines under acidic conditions generates the benzoxazole scaffold . For example, 4-aminobenzo[d]oxazole can be prepared via condensation of 2-aminophenol with cyanogen bromide . -
Introduction of the Boronic Ester:
Suzuki-Miyaura coupling is employed to attach the boronic ester group. A brominated or iodinated benzoxazole intermediate reacts with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) . Typical conditions involve refluxing in a 4:1 toluene/water mixture at 90–100°C for 24–48 hours . -
Functionalization of the Amino Group:
The 4-amino substituent can be acylated, alkylated, or converted into imines for downstream applications.
Reactivity and Functionalization
Boronic Ester Reactivity
The tetramethyl dioxaborolane group participates in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation with aryl halides or triflates . Its electron-deficient boron center also binds diols (e.g., saccharides) via reversible esterification, a property exploited in sensors and hydrogels . The compound’s pKa (~7.5–8.5) is lower than traditional boronic acids due to the electron-withdrawing oxazole ring, enhancing its reactivity at physiological pH .
Amino Group Transformations
The 4-amino group undergoes:
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Acylation: Reaction with acyl chlorides to form amides.
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Diazo Coupling: Generation of azo dyes for optical applications.
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Schiff Base Formation: Condensation with aldehydes to produce imines.
Applications in Pharmaceutical and Materials Science
Drug Intermediate Synthesis
The compound serves as a precursor to kinase inhibitors and antimicrobial agents. For example, coupling with heteroaryl halides yields derivatives evaluated for urease inhibition (IC₅₀ values: 26–50 µg/mL) .
Materials Chemistry
Incorporation into polymers via Suzuki coupling produces conjugated materials with tunable electronic properties. Its boronic ester group also facilitates self-healing hydrogels through dynamic diol interactions .
Related Compounds and Comparative Analysis
The target compound’s dual functionality (amine + boronic ester) distinguishes it from analogs, enabling simultaneous covalent and coordination chemistry .
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